molecular formula C10H6Cl2N2Se2 B13931053 3,3'-Diselenobis[2-chloropyridine]

3,3'-Diselenobis[2-chloropyridine]

Cat. No.: B13931053
M. Wt: 383.0 g/mol
InChI Key: ALGUZIALNNETKK-UHFFFAOYSA-N
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Description

3,3’-Diselenobis[2-chloropyridine] is an organoselenium compound characterized by the presence of selenium atoms and chloropyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diselenobis[2-chloropyridine] typically involves the reaction of 2-chloropyridine with selenium reagents. One common method includes the use of dilithium diselenide as a selenium source. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or sulfolane, and at elevated temperatures to facilitate the formation of the diselenide bond .

Industrial Production Methods

Industrial production methods for 3,3’-Diselenobis[2-chloropyridine] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction principles but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diselenobis[2-chloropyridine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to optimize yields .

Major Products Formed

The major products formed from these reactions include various selenides, selenoxides, and substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3’-Diselenobis[2-chloropyridine] involves its interaction with redox enzymes and cellular thiols. The compound can modulate the redox state of cells by influencing the levels of reactive oxygen species (ROS) and glutathione. It inhibits enzymes such as glutathione reductase and glutathione-S-transferase, leading to an increase in oxidative stress and subsequent cell death in cancer cells . Molecular docking studies suggest that the compound binds to the active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3’-Diselenobis[2-chloropyridine] include other diselenides and chloropyridine derivatives, such as:

Uniqueness

What sets 3,3’-Diselenobis[2-chloropyridine] apart from these similar compounds is its specific combination of selenium and chloropyridine groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C10H6Cl2N2Se2

Molecular Weight

383.0 g/mol

IUPAC Name

2-chloro-3-[(2-chloropyridin-3-yl)diselanyl]pyridine

InChI

InChI=1S/C10H6Cl2N2Se2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H

InChI Key

ALGUZIALNNETKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)[Se][Se]C2=C(N=CC=C2)Cl

Origin of Product

United States

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